4-methyl-N-(1-phenylethylidene)benzenesulfonamide
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Overview
Description
4-methyl-N-(1-phenylethylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzenesulfonamide, characterized by the presence of a phenylethylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-phenylethylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
4-methyl-N-(1-phenylethylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-phenylethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-methyl-N-(2-phenylethyl)benzenesulfonamide
- 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
Uniqueness
4-methyl-N-(1-phenylethylidene)benzenesulfonamide is unique due to its specific structural features, such as the presence of the phenylethylidene group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(1-phenylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-13+ |
InChI Key |
ZIKJFEBIXMKVCO-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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